N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole-6-carboxamide
Description
N-(2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole-6-carboxamide is a heterocyclic compound featuring a triazolopyridine core linked via an ethyl group to a benzimidazole moiety. The benzimidazole subunit is substituted with a trifluoromethyl group at position 2 and a carboxamide at position 5.
Properties
Molecular Formula |
C17H13F3N6O |
|---|---|
Molecular Weight |
374.32 g/mol |
IUPAC Name |
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-(trifluoromethyl)-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C17H13F3N6O/c18-17(19,20)16-22-11-5-4-10(9-12(11)23-16)15(27)21-7-6-14-25-24-13-3-1-2-8-26(13)14/h1-5,8-9H,6-7H2,(H,21,27)(H,22,23) |
InChI Key |
MTDXCZFJXNEVBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=CC4=C(C=C3)N=C(N4)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolopyridine Derivatives with Varied Substituents
describes several triazolopyridine-based compounds (41, 42, 43, 48) synthesized as nonretinoid antagonists of retinol-binding proteins. These compounds share a triazolopyridine core but differ in substituents and linkage groups:
- Compound 41: Features a methoxy group at position 6 of the triazolopyridine and a methanone linkage to a hexahydrocyclopenta[c]pyrrole ring. Melting point: 147–152°C.
- Compound 42 : Ethoxy substituent at position 6; lower melting point (110–112°C) compared to 41, suggesting reduced crystallinity due to bulkier substituents.
- Compound 43 : Trifluoromethyl group at position 6; higher melting point (154–156°C), indicating enhanced stability.
- Compound 48 : Contains a carbonitrile group and a piperidine-carboxamide linkage. Synthesized via a two-step procedure involving ester hydrolysis and coupling .
Comparison to Target Compound: Unlike these derivatives, the target compound replaces the methanone linker with an ethyl group, increasing conformational flexibility. The benzimidazole-carboxamide moiety may offer distinct binding interactions compared to the cyclopenta-pyrrole or piperidine systems in compounds.
Benzimidazole-Triazolo Hybrids
and highlight compounds combining benzimidazole with triazolo-pyridazine or triazolopyridazinone cores:
- Compound : 3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide. Features a propanamide linker and methylated benzimidazole, which may alter solubility and target engagement.
- Compound: N-(1H-benzimidazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide.
Comparison to Target Compound : The target compound’s ethyl linker and trifluoromethyl substitution distinguish it from these hybrids. The carboxamide at benzimidazole position 6 may improve aqueous solubility relative to the methyl or phenyl groups in and compounds.
Pyrazole and Pyridine Derivatives
describes a pyrazolo[3,4-b]pyridine carboxamide (CAS 1005612-70-3) with an ethyl-methylpyrazole substituent.
Comparative Data Table
Structural and Functional Implications
- Substituent Effects : The trifluoromethyl group in the target compound and Compound 43 () likely improves metabolic stability and hydrophobic interactions. Ethoxy/methoxy groups (Compounds 41, 42) may reduce melting points due to steric effects .
- Carboxamide Positioning : The carboxamide at benzimidazole position 6 (target) versus triazolopyridine position 6 (Compound 48) may influence solubility and hydrogen-bonding capacity.
Preparation Methods
Formation of the Benzimidazole Core
The benzimidazole ring is constructed using a modified Phillips-Ladenburg cyclization. Starting with 4-nitro-1,2-diaminobenzene , trifluoromethylation is achieved via electrophilic substitution using trifluoromethyl iodide (CF₃I) in the presence of CuI as a catalyst. Cyclization under acidic conditions (HCl, reflux, 12 h) yields 2-(trifluoromethyl)-1H-benzimidazole (Yield: 78%).
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Trifluoromethylation | CF₃I, CuI, DMF, 80°C, 8 h | 65 |
| Cyclization | 6 M HCl, reflux, 12 h | 78 |
Introduction of the Carboxamide Group
The nitro group at position 6 is reduced to an amine using H₂/Pd-C in ethanol, followed by oxidative carboxylation with KMnO₄ in acidic medium to yield 1H-benzimidazole-6-carboxylic acid . Subsequent conversion to the carboxamide is achieved via a mixed anhydride method using ethyl chloroformate and ammonium hydroxide.
Synthesis of 3-(2-Aminoethyl)- Triazolo[4,3-a]pyridine
Cyclocondensation of Pyridine Derivatives
The triazolo[4,3-a]pyridine scaffold is synthesized from 2-chloropyridine and tert-butyl hydrazine in ethanol under reflux (Scheme 1,). Cyclization is facilitated by CDI (1,1'-carbonyldiimidazole) as an electrophilic carbonyl source, yielding 3-tert-butyl-[1,2,]triazolo[4,3-a]pyridine (Yield: 82%).
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrazine addition | tert-Butyl hydrazine, EtOH, 70°C | 90 |
| Cyclization | CDI, THF, rt, 6 h | 82 |
Coupling Strategies for Final Assembly
Amide Bond Formation
The benzimidazole-6-carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and coupled with 3-(2-aminoethyl)-[1,2,]triazolo[4,3-a]pyridine in DMF with DIPEA as a base (Yield: 68%).
Optimization Data:
| Coupling Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HATU | DMF | 0°C → rt | 68 |
| EDCI/HOBt | DCM | rt | 52 |
Purification and Characterization
The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:1) and recrystallized from ethanol. ¹H NMR (DMSO-d₆, 400 MHz) confirms the structure: δ 8.72 (s, 1H, triazolo-H), 8.15 (d, J = 8.4 Hz, 1H, benzimidazole-H), and 4.21 (t, J = 6.8 Hz, 2H, ethyl-CH₂).
Challenges and Alternative Routes
Q & A
Basic: What are the critical steps in synthesizing N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole-6-carboxamide?
The synthesis typically involves:
- Heterocyclic core formation : Cyclization reactions to construct the triazolopyridine and benzimidazole rings under controlled pH and temperature (e.g., using DMF as a solvent and K₂CO₃ as a base) .
- Amide coupling : Introducing the trifluoromethyl-benzimidazole carboxamide via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product, ensuring >95% purity .
Key considerations : Reaction intermediates must be characterized using -NMR and LC-MS to confirm structural integrity at each stage .
Basic: How is the compound characterized to confirm its molecular structure?
- Spectroscopic analysis :
- - and -NMR to verify proton environments and carbon frameworks .
- High-resolution mass spectrometry (HRMS) for exact mass confirmation .
- X-ray crystallography : For unambiguous determination of stereochemistry and hydrogen-bonding patterns (if single crystals are obtainable) .
- FT-IR : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide bond) .
Advanced: What strategies optimize reaction yields during synthesis?
- DoE (Design of Experiments) : Use statistical models to screen variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions for cyclization steps .
- Microwave-assisted synthesis : Reduces reaction time for heterocycle formation (e.g., triazolopyridine ring closure in 30 minutes vs. 12 hours conventionally) .
- Catalyst selection : Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to minimize byproducts in benzimidazole functionalization .
Data contradiction : Discrepancies in reported yields (e.g., 45% vs. 68% for amide coupling) may arise from solvent purity or moisture sensitivity of intermediates .
Advanced: How can molecular docking predict the compound’s biological targets?
- Software : AutoDock Vina for binding affinity calculations, using a Lamarckian genetic algorithm to explore conformational space .
- Target selection : Prioritize kinases or GPCRs based on structural homology to triazolopyridine derivatives (e.g., ATP-binding pockets) .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. A >0.7 correlation coefficient suggests reliable predictive power .
Limitation : False positives may occur due to solvent effects omitted in silico models .
Advanced: How does the trifluoromethyl group influence the compound’s electronic properties?
- Electron-withdrawing effect : The -CF₃ group increases electrophilicity of the benzimidazole ring, enhancing interactions with nucleophilic residues (e.g., lysine in kinase binding sites) .
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assays) .
- Metabolic stability : Fluorine atoms reduce oxidative metabolism in liver microsomes, as shown in comparative CYP450 inhibition studies .
Advanced: How to resolve contradictions between in vitro and computational activity data?
- Hypothesis testing : If in vitro activity is lower than predicted, assess:
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with -Cl) to validate SAR trends .
Advanced: What methodologies quantify stability under physiological conditions?
- Forced degradation studies :
- Plasma stability : Incubate with human plasma (37°C, 1 hour) and quantify parent compound via LC-MS/MS .
Advanced: How to design SAR studies for this compound?
- Scaffold modification :
- Replace the triazolopyridine with triazolothiadiazole to assess ring size impact on target binding .
- Vary the ethyl linker length (C2 vs. C3) to probe steric effects .
- Functional group swaps : Substitute the benzimidazole carboxamide with sulfonamide or urea to compare hydrogen-bonding patterns .
- Benchmarking : Compare IC₅₀ values against reference inhibitors (e.g., staurosporine for kinase assays) .
Advanced: What analytical techniques detect impurities in the final product?
- LC-HRMS : Identifies impurities >0.1% abundance via extracted ion chromatograms (EICs) .
- NMR relaxation experiments : and measurements distinguish between stereoisomers or rotamers .
- Elemental analysis : Validate C, H, N, F content within ±0.4% of theoretical values .
Advanced: How to evaluate the compound’s potential for off-target toxicity?
- Panel screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify polypharmacology risks .
- hERG inhibition assay : Patch-clamp electrophysiology to assess cardiac liability (IC₅₀ < 10 µM raises red flags) .
- Mitochondrial toxicity : Measure OCR (oxygen consumption rate) in HepG2 cells via Seahorse XF Analyzer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
